![molecular formula C19H16N4O4S2 B2385506 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 868973-91-5](/img/structure/B2385506.png)
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .
Synthesis Analysis
Benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The synthesis of these compounds was achieved through a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of benzodioxole compounds has been characterized by various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
Benzodioxole compounds were evaluated for their cytotoxic activity against various cancer cell lines . Compounds showed varying degrees of anticancer activity, with carboxamide containing compounds showing notable anticancer activity .Scientific Research Applications
Antibacterial Properties
Compounds structurally related to N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have been investigated for their antibacterial properties. For example, analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This indicates the potential of such compounds in the development of new antibacterial agents.
Angiotensin II Receptor Antagonism
Benzimidazole derivatives bearing acidic heterocycles like thiadiazole have shown to be effective angiotensin II receptor antagonists. These compounds, prepared from amidoximes and evaluated for their in vitro and in vivo activities, demonstrated significant inhibition of the angiotensin II-induced pressor response (Kohara et al., 1996). This suggests the potential therapeutic application of such compounds in cardiovascular diseases.
Synthetic Methods
The synthesis of compounds related to this compound has been a focus of research. Efficient methods have been developed for the synthesis of benzazoles, including benzoxazoles, benzothiazoles, and benzimidazoles, which are structurally similar to the target compound (Boeini & Najafabadi, 2009). This research contributes to the development of more efficient synthetic routes for such complex molecules.
Biological Activity Spectrum
Studies on derivatives of the thiadiazole group have explored their wide range of biological activities. This includes their activity against mycobacterial, bacterial, and fungal strains, as well as their ability to inhibit photosynthetic electron transport in chloroplasts (Imramovský et al., 2011). Such research broadens our understanding of the diverse biological activities of thiadiazole derivatives.
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds displayed high inhibition efficiencies and could be adsorbed onto surfaces by both physical and chemical means (Hu et al., 2016). This highlights the potential application of such compounds in materials science, particularly in corrosion prevention.
Mechanism of Action
properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-16(20-9-12-4-2-1-3-5-12)10-28-19-23-22-18(29-19)21-17(25)13-6-7-14-15(8-13)27-11-26-14/h1-8H,9-11H2,(H,20,24)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQRVFMSVSNQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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